(R)-1-Amino-4-methylpentan-3-OL hcl
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Overview
Description
®-1-Amino-4-methylpentan-3-OL hydrochloride is a chiral amine compound with a specific stereochemistry. It is often used in various chemical and pharmaceutical applications due to its unique properties. The compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group on a pentane backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-4-methylpentan-3-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral starting material, such as ®-4-methyl-3-penten-2-OL.
Amination: The hydroxyl group is converted to an amino group through a series of reactions, including protection, substitution, and deprotection steps.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-1-Amino-4-methylpentan-3-OL hydrochloride may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve high purity.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
®-1-Amino-4-methylpentan-3-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
®-1-Amino-4-methylpentan-3-OL hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-Amino-4-methylpentan-3-OL hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, depending on its application.
Pathways Involved: It can modulate biochemical pathways by acting as an agonist, antagonist, or inhibitor, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Amino-4-methylpentan-3-OL hydrochloride: The enantiomer of the compound with different stereochemistry.
1-Amino-4-methylpentan-3-OL: The free base form without the hydrochloride salt.
4-Methyl-3-penten-2-OL: A precursor in the synthesis of the compound.
Uniqueness
®-1-Amino-4-methylpentan-3-OL hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity compared to its enantiomer and other similar compounds.
Properties
IUPAC Name |
(3R)-1-amino-4-methylpentan-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-5(2)6(8)3-4-7;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQBCUZSPCVIEJ-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CCN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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